(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine
Overview
Description
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and a methanamine group at the 3-position
Mechanism of Action
Target of Action
These include antiviral , antiulcer , antibacterial , anticancer , antifungal , and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators .
Mode of Action
Related imidazo[1,2-a]pyridines have been shown to interact with their targets in various ways, such as inhibiting cyclin-dependent kinases, blocking calcium channels, and modulating gaba a receptors .
Biochemical Pathways
For instance, they can cause nuclear DNA damage and induce mutagenesis .
Pharmacokinetics
The synthesis of related imidazo[1,2-a]pyridines has been reported to be reasonably fast, very clean, high yielding, and environmentally benign .
Result of Action
Related imidazo[1,2-a]pyridines have been shown to cause nuclear dna damage and induce mutagenesis .
Action Environment
The synthesis of related imidazo[1,2-a]pyridines has been reported to be solvent- and catalyst-free, suggesting that these compounds can be synthesized under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine involves the reaction of 2-aminopyridine with benzyl halides or benzyltosylates in the presence of isocyanides . This one-pot synthesis is performed under solvent-free conditions and yields the desired product in good yields.
Another method involves the gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by the reaction with 2-phenylimidazo[1,2-a]pyridines . This tandem reaction sequence includes double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using gold-catalyzed reactions to form glyoxals and α-hydroxyl ketones.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Gold catalysts and terminal alkynes are commonly used in oxidation reactions.
Substitution: Benzyl halides or benzyltosylates are used in substitution reactions with 2-aminopyridine.
Major Products Formed
Oxidation: The major products formed are glyoxals and α-hydroxyl ketones.
Substitution: The major product is this compound itself.
Scientific Research Applications
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including those with antibacterial, antifungal, antiviral, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known hypnotic agent that also contains an imidazo[1,2-a]pyridine core.
Alpidem: Another hypnotic agent with a similar structure and mechanism of action.
Uniqueness
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate in organic synthesis further distinguishes it from other similar compounds.
Properties
IUPAC Name |
(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-9H,10,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBNQOWCYPKJJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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